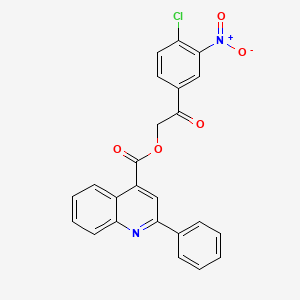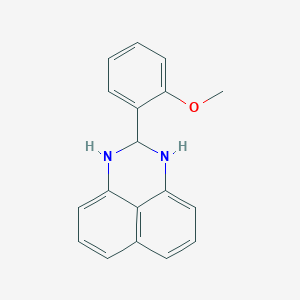![molecular formula C27H40N4O4 B11663890 1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11663890.png)
1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bipiperidine core linked to a pyrrolidinone ring and a hexyloxyphenyl group, making it a unique structure for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, including the formation of the bipiperidine core, the attachment of the pyrrolidinone ring, and the introduction of the hexyloxyphenyl group. Common synthetic methods include:
Suzuki Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Buchwald-Hartwig Cross-Coupling Reaction: This reaction is used to form carbon-nitrogen bonds, essential for constructing the bipiperidine core.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as precipitation polymerization, which allows for the preparation of highly cross-linked and functionalized particles .
Analyse Des Réactions Chimiques
Types of Reactions: 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the hexyloxyphenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted compounds with modified functional groups.
Applications De Recherche Scientifique
1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: This compound shares the hexyloxyphenyl group and is used in optoelectronic applications.
Dabigatran Etexilate: An anticoagulant drug with a similar hexyloxy group, used in medical applications.
Uniqueness: 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of a bipiperidine core, pyrrolidinone ring, and hexyloxyphenyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C27H40N4O4 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
1-[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C27H40N4O4/c1-2-3-4-8-19-35-22-11-9-21(10-12-22)31-24(32)20-23(25(31)33)29-17-13-27(14-18-29,26(28)34)30-15-6-5-7-16-30/h9-12,23H,2-8,13-20H2,1H3,(H2,28,34) |
Clé InChI |
FRCNKMKLDNYMFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663818.png)



![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11663834.png)
![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663847.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663850.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663855.png)
![N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11663856.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B11663861.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11663869.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663876.png)

